4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide
Overview
Description
4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as BDB, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in 1994 by David E. Nichols and his team at Purdue University. BDB has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters in the brain. This leads to an increase in mood, energy, and euphoria. 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to have some affinity for the serotonin and dopamine receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood, energy, and euphoria. 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to increase heart rate and blood pressure, and may cause vasoconstriction.
Advantages and Limitations for Lab Experiments
4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it useful for exploring the role of serotonin and dopamine in the brain. 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, making it accessible to researchers. However, 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has several limitations for use in lab experiments. It has been shown to have some toxicity in animal studies, and its effects on humans are not well understood. Additionally, 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has a relatively short half-life, which may make it difficult to study.
Future Directions
There are several future directions for research on 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide. One potential area of study is its use as a tool for exploring the role of serotonin and dopamine in the brain. 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide may also have potential as a treatment for depression and other mood disorders, although more research is needed to understand its effects. Additionally, further research is needed to explore the potential toxicity of 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide and its effects on humans.
Scientific Research Applications
4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. 4-sec-butyl-N-(2,5-dimethoxyphenyl)benzenesulfonamide has also been shown to have affinity for the dopamine transporter, which is involved in the regulation of movement and reward.
properties
IUPAC Name |
4-butan-2-yl-N-(2,5-dimethoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13(2)14-6-9-16(10-7-14)24(20,21)19-17-12-15(22-3)8-11-18(17)23-4/h6-13,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJQJRJMYTZPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.